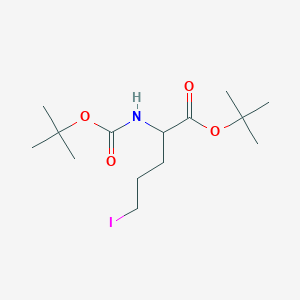
N-Boc-5-iodo-DL-norvaline tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-5-iodo-DL-norvaline tert-butyl ester is a chemical compound with the molecular formula C14H26INO4 and a molar mass of 399.27 g/mol . It is a derivative of norvaline, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 5-position of the norvaline structure. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-Boc-5-iodo-DL-norvaline tert-butyl ester typically involves the protection of the amino group of norvaline with a Boc group, followed by iodination at the 5-position. The Boc group is introduced by reacting norvaline with di-tert-butyl dicarbonate under basic conditions . The iodination step can be achieved using iodine or other iodinating agents under suitable reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and high yields.
Análisis De Reacciones Químicas
N-Boc-5-iodo-DL-norvaline tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include iodine, TFA, oxalyl chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
N-Boc-5-iodo-DL-norvaline tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-5-iodo-DL-norvaline tert-butyl ester involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions.
Comparación Con Compuestos Similares
N-Boc-5-iodo-DL-norvaline tert-butyl ester can be compared with other Boc-protected amino acid derivatives, such as:
N-Boc-5-iodo-L-norvaline: Similar structure but with a specific stereochemistry.
N-Boc-5-bromo-DL-norvaline tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
N-Boc-5-chloro-DL-norvaline tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs .
Propiedades
Fórmula molecular |
C14H26INO4 |
|---|---|
Peso molecular |
399.26 g/mol |
Nombre IUPAC |
tert-butyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18) |
Clave InChI |
QPPOILFAPMMPJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



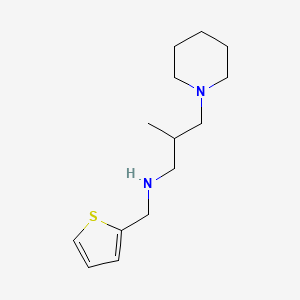
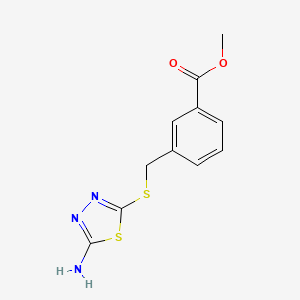
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)


![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
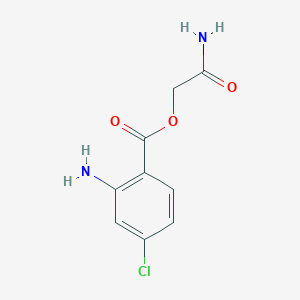
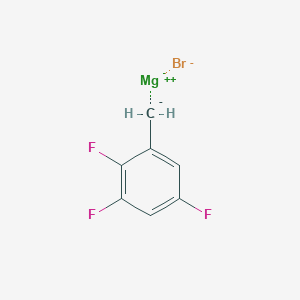

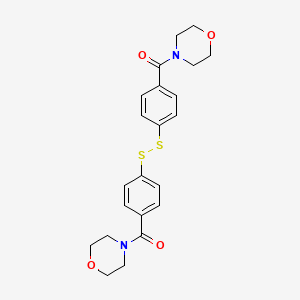
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
